molecular formula C17H17N3O5S B2501473 methyl 4-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}sulfamoyl)benzoate CAS No. 2415630-80-5

methyl 4-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2501473
CAS No.: 2415630-80-5
M. Wt: 375.4
InChI Key: IVQGRLKUESCUQJ-UHFFFAOYSA-N
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Description

Methyl 4-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}sulfamoyl)benzoate is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a furan ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}sulfamoyl)benzoate typically involves multiple steps, starting from commercially available precursorsThe benzoate ester is then formed through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. Techniques such as continuous flow chemistry and automated synthesis may also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine derivative .

Scientific Research Applications

Methyl 4-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}sulfamoyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of methyl 4-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The pyrazole and furan rings may interact with enzymes or receptors, modulating their activity. The benzoate ester can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}sulfamoyl)benzoate is unique due to its combination of a pyrazole ring, furan ring, and benzoate ester, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-20-15(9-10-18-20)16-8-5-13(25-16)11-19-26(22,23)14-6-3-12(4-7-14)17(21)24-2/h3-10,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQGRLKUESCUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNS(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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